3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine
Overview
Description
3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine is a complex organic compound with a unique structure that combines pyridine, pyrazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine typically involves multi-step organic reactionsCommon reagents used in these reactions include chloroform, ethyl acetate, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often requires precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include chloroform, ethyl acetate, and methanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, pyrazole, and pyrrolidine derivatives, such as:
- 3-(1-Methyl-2-pyrrolidinyl)pyridine
- 3-(1-methylpyrrolidin-2-yl)pyridine
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- .
Uniqueness
What sets 3-[3-[1-[2-(1-Methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile interactions with various molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-[3-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]pyrazol-3-yl]phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-24-12-4-8-20(24)9-13-25-14-10-21(23-25)18-6-2-5-17(15-18)19-7-3-11-22-16-19/h2-3,5-7,10-11,14-16,20H,4,8-9,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSMHQVVDUVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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